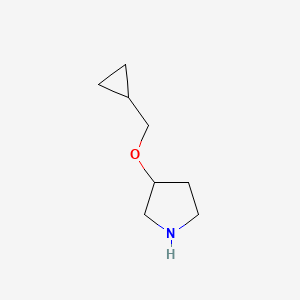

3-(Cyclopropylmethoxy)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(cyclopropylmethoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)6-10-8-3-4-9-5-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKDIWYMSLUVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932702-41-5 | |

| Record name | 3-(cyclopropylmethoxy)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropylmethoxy Pyrrolidine and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Construction and Derivatization

The pyrrolidine ring is a common structural motif in many natural products and pharmaceutical agents. nih.gov Its synthesis has been a subject of extensive research, leading to the development of various methodologies. These strategies can be broadly categorized into cycloaddition reactions, cyclization of acyclic precursors, and functionalization of existing pyrrolidine rings.

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Formation

One of the most powerful and versatile methods for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition reaction. This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile, which react to form a five-membered pyrrolidine ring in a concerted [3+2] cycloaddition manner. The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines with high regio- and stereoselectivity.

The azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the decarboxylation of α-amino acids. The reaction of an azomethine ylide with an appropriate alkene dipolarophile leads directly to the formation of the pyrrolidine ring. The substituents on both the dipole and the dipolarophile determine the substitution pattern of the resulting pyrrolidine. Catalytic asymmetric versions of this reaction have been developed, enabling the enantioselective synthesis of chiral pyrrolidines.

A general scheme for this approach is presented below:

| Reactant A (Azomethine Ylide Precursor) | Reactant B (Dipolarophile) | Catalyst/Conditions | Product (Pyrrolidine Derivative) |

| N-benzylglycine ethyl ester | Ethyl acrylate | AgOAc, DBU, Toluene, 80 °C | Diethyl 1-benzylpyrrolidine-2,4-dicarboxylate |

| Sarcosine, Benzaldehyde | N-Phenylmaleimide | Heat | 1-Methyl-2,5-diphenyl-3-phenyl-pyrrolidine-3,4-dicarboxylic acid N-phenylimide |

This table presents illustrative examples of 1,3-dipolar cycloaddition reactions for the synthesis of pyrrolidine rings.

Cyclization Approaches for Pyrrolidine Core Synthesis

Another major strategy for the synthesis of the pyrrolidine core involves the intramolecular cyclization of acyclic precursors. These methods typically rely on the formation of a carbon-nitrogen bond to close the five-membered ring. Common cyclization strategies include:

Nucleophilic Substitution: Intramolecular nucleophilic substitution of a leaving group by an amino group is a straightforward method for pyrrolidine synthesis. For example, a 4-halobutylamine or a 1,4-amino alcohol derivative can undergo cyclization to form the pyrrolidine ring.

Reductive Amination: The intramolecular reductive amination of a γ-aminoketone or a γ-aminoaldehyde is another effective method. The initial formation of a cyclic iminium ion is followed by reduction to yield the pyrrolidine.

Michael Addition: Intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound can also be used to construct the pyrrolidine ring.

These cyclization approaches are often used in the synthesis of substituted pyrrolidines, where the acyclic precursor can be readily assembled with the desired substituents.

| Acyclic Precursor | Reagents/Conditions | Product |

| 4-Bromobutylamine | Base (e.g., NaH) | Pyrrolidine |

| 5-Aminopentan-2-one | Reducing agent (e.g., NaBH₃CN) | 2-Methylpyrrolidine |

| N-Benzyl-4,5-epoxypentylamine | Acid or Base catalyst | 1-Benzyl-3-hydroxypyrrolidine |

This table provides examples of different cyclization approaches for the synthesis of the pyrrolidine core.

Stereoselective Synthesis of 3-(Cyclopropylmethoxy)pyrrolidine Isomers

The stereoselective synthesis of the individual enantiomers of this compound, namely (S)-3-(cyclopropylmethoxy)pyrrolidine and (R)-3-(cyclopropylmethoxy)pyrrolidine, is of significant interest. A common and effective strategy to achieve this is to start from a chiral precursor. Optically pure (S)- or (R)-3-hydroxypyrrolidine serves as an excellent starting material. These chiral precursors can be synthesized through various methods, including the resolution of racemic mixtures or asymmetric synthesis. For instance, (S)-3-hydroxypyrrolidine can be prepared from L-malic acid, while (R)-3-hydroxypyrrolidine can be synthesized from D-malic acid. A patent describes a method for preparing optically pure (S)-3-hydroxypyrrolidine from optically pure 4-amino-(S)-2-hydroxybutyric acid. sigmaaldrich.com

Once the chiral 3-hydroxypyrrolidine is obtained, the cyclopropylmethoxy group can be introduced via a Williamson ether synthesis, a reaction that typically proceeds with retention of configuration at the chiral center. This approach ensures that the stereochemical integrity of the starting material is transferred to the final product, yielding the desired enantiomerically pure isomer of this compound.

Introduction and Functionalization of the Cyclopropylmethoxy Moiety

The introduction of the cyclopropylmethoxy group is a key step in the synthesis of the target molecule. This is typically achieved by forming an ether linkage between a pyrrolidine precursor and a cyclopropylmethyl-containing reagent.

Synthetic Routes to Cyclopropylmethoxy-Substituted Intermediates

The key intermediate required for the introduction of the cyclopropylmethoxy group is a cyclopropylmethyl halide or a related compound with a good leaving group. Cyclopropylmethyl bromide is a common reagent for this purpose. It can be synthesized from cyclopropylmethanol by treatment with hydrobromic acid or phosphorus tribromide. Alternatively, cyclopropylmethyl tosylate can be prepared by reacting cyclopropylmethanol with p-toluenesulfonyl chloride in the presence of a base like pyridine. nih.gov This tosylate is also an excellent electrophile for the Williamson ether synthesis.

Another important intermediate is a suitably protected 3-hydroxypyrrolidine. The nitrogen atom of 3-hydroxypyrrolidine is often protected with a group such as a tert-butoxycarbonyl (Boc) group to prevent side reactions during the etherification step. N-Boc-3-hydroxypyrrolidine is commercially available or can be readily prepared from 3-hydroxypyrrolidine.

| Precursor | Reagent | Product |

| Cyclopropylmethanol | HBr | Cyclopropylmethyl bromide |

| Cyclopropylmethanol | TsCl, Pyridine | Cyclopropylmethyl tosylate |

| 3-Hydroxypyrrolidine | (Boc)₂O | N-Boc-3-hydroxypyrrolidine |

This table outlines the synthesis of key intermediates for the introduction of the cyclopropylmethoxy moiety.

Regioselective Introduction of the Cyclopropylmethoxy Group onto Pyrrolidine

The most direct and widely used method for the regioselective introduction of the cyclopropylmethoxy group onto the 3-position of the pyrrolidine ring is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a 3-hydroxypyrrolidine derivative to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from a cyclopropylmethyl electrophile.

Typically, a protected form of 3-hydroxypyrrolidine, such as N-Boc-3-hydroxypyrrolidine, is used. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The alkoxide formed in situ then reacts with cyclopropylmethyl bromide or tosylate in an SN2 reaction to form the desired ether. The final step involves the removal of the protecting group (e.g., the Boc group) under acidic conditions to yield this compound. This method is highly regioselective, as the reaction occurs specifically at the hydroxyl group.

A general reaction scheme is as follows:

Deprotonation: N-Boc-3-hydroxypyrrolidine + NaH → Sodium N-Boc-3-pyrrolidinoxide

Nucleophilic Substitution: Sodium N-Boc-3-pyrrolidinoxide + Cyclopropylmethyl bromide → N-Boc-3-(cyclopropylmethoxy)pyrrolidine

Deprotection: N-Boc-3-(cyclopropylmethoxy)pyrrolidine + Acid (e.g., HCl) → this compound

This synthetic strategy is efficient and provides good yields of the target compound.

Modifications and Further Derivatization of this compound

The structural diversity of this compound analogs can be expanded through various chemical modifications. These transformations can be broadly categorized into functionalization at the pyrrolidine nitrogen, modifications of the pyrrolidine ring itself, and diversification of the cyclopropylmethoxy side chain.

Functionalization at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for introducing a wide range of functional groups, which can modulate the compound's polarity, basicity, and interaction with biological targets. Common functionalization strategies include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, modern methods offer greater selectivity. masterorganicchemistry.com Microwave-assisted N-alkylation has emerged as a rapid and efficient method for the synthesis of N-functionalized pyrrolidines. nih.gov For instance, the reaction of a pyrrolidine with an alkyl halide in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), under microwave irradiation can afford the desired N-alkylated product in a significantly reduced reaction time compared to conventional heating. nih.gov

N-Acylation: The introduction of an acyl group to the pyrrolidine nitrogen forms an amide, which can alter the compound's electronic properties and hydrogen bonding capabilities. This is typically achieved by reacting the pyrrolidine with an acyl chloride or a carboxylic acid activated with a coupling agent.

Reductive Amination: This powerful and widely used method allows for the introduction of a diverse range of substituents onto the nitrogen atom. wikipedia.org The reaction proceeds by forming an imine or iminium ion intermediate from the pyrrolidine and a ketone or aldehyde, which is then reduced in situ to the corresponding amine. acsgcipr.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its mildness and selectivity for reducing iminium ions in the presence of the starting carbonyl compound. masterorganicchemistry.com This one-pot procedure is highly efficient and a cornerstone of modern medicinal chemistry for the synthesis of substituted amines. wikipedia.org

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., DIPEA), Solvent (e.g., DMF), Microwave irradiation | N-Alkyl-3-(cyclopropylmethoxy)pyrrolidine | Rapid, efficient, avoids over-alkylation with controlled conditions. nih.gov |

| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent, Base, Solvent | N-Acyl-3-(cyclopropylmethoxy)pyrrolidine | Forms stable amides, modulates electronic properties. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE) | N-Substituted-3-(cyclopropylmethoxy)pyrrolidine | Versatile, one-pot procedure, wide substrate scope. masterorganicchemistry.comwikipedia.org |

Modifications of the Pyrrolidine Ring System

Altering the pyrrolidine ring itself can lead to significant changes in the three-dimensional shape and conformational preferences of the molecule, which can be crucial for biological activity. Modifications can include the introduction of substituents, ring expansion, the formation of spirocyclic systems, and ring cleavage followed by rearrangement.

Introduction of Substituents: The stereoselective synthesis of substituted pyrrolidines is an active area of research. For instance, the introduction of substituents at the 2- and 5-positions can be achieved with high diastereoselectivity through methods like copper-promoted intramolecular aminooxygenation of alkenes. nih.gov The conformation of the pyrrolidine ring is known to be influenced by the nature and stereochemistry of its substituents. nih.gov For example, the introduction of a bulky tert-butyl group at the 4-position can lock the ring into a specific pucker. nih.gov

Ring Expansion: Proline and its derivatives can serve as starting materials for the synthesis of larger nitrogen-containing heterocycles through ring expansion reactions. For example, a diastereoselective synthesis of 5-hydroxypipecolic acid has been developed from proline derivatives via a regioisomeric ring expansion. organic-chemistry.org Ruthenium-catalyzed ring expansion of pyrrolidines can also be achieved in the reaction of α-carbonylcyclopropanes with amines. nih.govresearchgate.net

Spiro-Pyrrolidines: The creation of a spirocyclic system at one of the pyrrolidine carbons introduces a high degree of three-dimensionality. The synthesis of spiro-pyrrolidines can be achieved through 1,3-dipolar cycloaddition reactions of azomethine ylides with suitable dipolarophiles. mdpi.comrsc.orgnih.gov There are also practical, multi-gram approaches to the synthesis of α- and β-spirocyclic pyrrolidines from readily available starting materials. chemrxiv.org

Ring Cleavage and Rearrangement: While the pyrrolidine ring is generally stable, under specific conditions, the C-N bonds can be cleaved. Recent advancements have demonstrated the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines using a combination of a Lewis acid and photoredox catalysis. nih.govacs.orgchemrxiv.org This allows for the conversion of pyrrolidines into other valuable structures like γ-lactones and tetrahydrofurans. acs.org The mechanical stress on proline residues in proteins can also lead to ring-opening of the pyrrolidine. chemrxiv.org

| Modification | Synthetic Approach | Potential Outcome for this compound Analogs |

|---|---|---|

| Introduction of Substituents | Diastereoselective synthesis from functionalized precursors. nih.gov | Creation of stereochemically complex analogs with defined conformations. |

| Ring Expansion | Reaction of proline derivatives or ruthenium-catalyzed reactions. organic-chemistry.orgnih.gov | Formation of piperidine or other larger heterocyclic analogs. |

| Spirocyclization | 1,3-Dipolar cycloaddition of azomethine ylides. mdpi.comrsc.org | Introduction of rigid, three-dimensional spirocyclic moieties. |

| Ring Cleavage | Reductive cleavage using Lewis acid and photoredox catalysis. nih.govacs.org | Conversion to acyclic amino alcohols or other heterocyclic systems. |

Diversification of the Cyclopropylmethoxy Side Chain

The cyclopropylmethoxy group offers opportunities for structural variation that can impact the lipophilicity and metabolic stability of the molecule. Diversification can be achieved by modifying the cyclopropyl (B3062369) ring or the ether linkage.

Modification of the Cyclopropyl Ring: The synthesis of analogs with substituted cyclopropyl rings would require starting from appropriately functionalized cyclopropanemethanol derivatives. The introduction of substituents on the cyclopropane (B1198618) ring can influence its electronic properties and steric bulk.

Variation of the Ether Linkage: The ether linkage can be replaced with other functional groups to create a range of analogs. For instance, a thioether analog could be prepared by reacting a suitable pyrrolidine precursor with cyclopropylmethyl mercaptan. google.com The synthesis of cyclopropylmethyl ethers themselves can be achieved through the reaction of a sodium alkoxide with cyclopropylmethyl bromide. google.com Cleavage of the ether to reveal a hydroxymethyl group on the pyrrolidine would provide a handle for further functionalization, such as esterification or conversion to other functional groups.

Advanced Synthetic Techniques and Their Applications in Pyrrolidine Chemistry

Modern synthetic organic chemistry offers a range of powerful tools that can be applied to the synthesis and modification of complex molecules like this compound and its analogs. Microwave-assisted synthesis and transition metal-catalyzed coupling reactions are particularly noteworthy for their efficiency and versatility.

Microwave-Assisted Organic Synthesis

Microwave irradiation has become a valuable technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products. researchgate.netresearchgate.net This technology has been successfully applied to various aspects of pyrrolidine chemistry.

Microwave-assisted synthesis is particularly effective for reactions that are slow at ambient temperature, such as the formation of heterocyclic rings. The synthesis of pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions can be significantly accelerated under microwave conditions. Furthermore, the functionalization of the pyrrolidine nitrogen via N-alkylation is also amenable to microwave heating, providing a rapid route to a library of analogs. nih.gov The synthesis of pyrrolidines from primary amines and dihalides in an aqueous medium has also been achieved using microwave irradiation, offering a greener synthetic approach. acs.org

| Reaction Type | Advantages of Microwave Synthesis | Example Application |

|---|---|---|

| Cyclization Reactions | Reduced reaction times, improved yields. emich.edunsf.gov | Synthesis of the pyrrolidine core structure. |

| N-Alkylation | Rapid and efficient synthesis of N-substituted pyrrolidines. nih.gov | Diversification at the pyrrolidine nitrogen. |

| Multi-component Reactions | One-pot synthesis of complex pyrrolidinones. researchgate.net | Rapid assembly of highly functionalized pyrrolidine analogs. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of pyrrolidine derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions that form C-C bonds. The α-arylation of pyrrolidines can be achieved through palladium-catalyzed coupling of the α-C(sp³)-H bond with arylboronic acids, providing direct access to α-aryl pyrrolidine derivatives. nih.govnih.gov Furthermore, palladium-catalyzed carboamination reactions of alkenes have been developed for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov The palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are effective for a variety of transformations in pyrrolidine synthesis. Copper-promoted intramolecular aminooxygenation of alkenes allows for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov Enantioselective copper-catalyzed alkene diamination provides access to chiral 2-aminomethyl pyrrolidines. nih.gov Copper catalysis has also been employed for the intramolecular amination of unactivated C(sp³)-H bonds to form pyrrolidines. organic-chemistry.org

| Metal Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|

| Palladium | α-Arylation of C(sp³)–H bonds | α-Aryl pyrrolidines | nih.gov |

| Palladium | Enantioselective Carboamination | 2-(Arylmethyl)pyrrolidines | nih.gov |

| Palladium | Hydroarylation of Pyrrolines | 3-Aryl pyrrolidines | researchgate.net |

| Copper | Intramolecular Aminooxygenation | 2,5-Disubstituted pyrrolidines | nih.gov |

| Copper | Enantioselective Alkene Diamination | Chiral 2-Aminomethyl pyrrolidines | nih.gov |

| Copper | Intramolecular C(sp³)–H Amination | Pyrrolidines | organic-chemistry.org |

Chemoselective Transformations in Complex Pyrrolidine Scaffolds

The selective chemical modification of a specific functional group within a complex molecule, while leaving other reactive groups intact, is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents and other bioactive molecules. This principle of chemoselectivity is paramount when dealing with intricate molecular architectures such as those based on the this compound scaffold. The presence of a secondary amine, an ether linkage, and potentially other functionalities introduced during synthetic campaigns necessitates a nuanced approach to chemical transformations. Strategic use of protecting groups, catalyst control, and reagent selection allows for the precise and predictable modification of these complex pyrrolidine derivatives.

At the heart of chemoselective transformations lies the concept of orthogonal protecting groups. iris-biotech.debiosynth.com These are temporary modifications of functional groups that are stable under a specific set of reaction conditions while another protecting group can be selectively removed under a different set of conditions. iris-biotech.debiosynth.com This strategy enables the sequential functionalization of a molecule with multiple reactive sites. For instance, in a complex pyrrolidine scaffold derived from 3-hydroxypyrrolidine, the secondary amine and the hydroxyl group can be protected with orthogonal groups, allowing for their independent manipulation.

A common orthogonal strategy involves the protection of the pyrrolidine nitrogen with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) and the hydroxyl group (precursor to the cyclopropylmethoxy ether) with an acid-labile group such as a tert-butyldimethylsilyl (TBDMS) ether. nih.gov This allows for the selective deprotection and subsequent functionalization of either the nitrogen or the oxygen atom without affecting the other.

The following table illustrates the application of orthogonal protecting groups in the synthesis of complex pyrrolidine derivatives, a strategy directly applicable to analogs of this compound.

| Protected Functional Group | Protecting Group | Deprotection Conditions | Orthogonal to |

| Pyrrolidine Nitrogen | Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine in DMF | Acid-labile groups (e.g., Boc, tBu ethers) |

| Pyrrolidine Nitrogen | Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in DCM | Base-labile groups (e.g., Fmoc) |

| Hydroxyl Group (precursor) | TBDMS (tert-Butyldimethylsilyl) | Tetrabutylammonium fluoride (TBAF) | Groups stable to fluoride ions |

| Hydroxyl Group (precursor) | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Groups stable to reductive cleavage |

Selective N-Functionalization:

The secondary amine of the pyrrolidine ring is a key site for introducing molecular diversity. Selective N-acylation and N-alkylation are fundamental transformations. In the presence of other nucleophilic groups, such as a hydroxyl group in a precursor molecule, achieving high chemoselectivity is crucial.

N-Acylation: In a hypothetical scenario where a precursor to this compound contains an unprotected hydroxyl group, selective N-acylation can be achieved by carefully choosing the reaction conditions. Generally, amines are more nucleophilic than alcohols. Under neutral or slightly basic conditions, reaction with an acylating agent (e.g., an acid chloride or anhydride) will predominantly occur at the nitrogen atom. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can facilitate this transformation by scavenging the acid byproduct without competing in the acylation reaction.

N-Alkylation: Selective N-alkylation of the pyrrolidine ring in the presence of other potentially reactive functionalities is often accomplished through reductive amination or by direct alkylation of an N-protected precursor followed by deprotection. For instance, an N-Boc protected this compound can be deprotected under acidic conditions, and the resulting secondary amine can be selectively alkylated.

The following table provides examples of reaction conditions for the chemoselective N-functionalization of pyrrolidine derivatives, which are applicable to the this compound scaffold.

| Transformation | Substrate | Reagents and Conditions | Product | Key Feature |

| N-Acylation | 3-Hydroxypyrrolidine | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-Acetyl-3-hydroxypyrrolidine | Selective N-acylation over O-acylation |

| N-Alkylation | N-Boc-3-(cyclopropylmethoxy)pyrrolidine | 1. TFA, CH₂Cl₂; 2. Alkyl halide, K₂CO₃, CH₃CN | N-Alkyl-3-(cyclopropylmethoxy)pyrrolidine | Sequential deprotection and alkylation |

Chemoselective C-H Functionalization:

The direct functionalization of C-H bonds is a powerful tool for the late-stage modification of complex molecules. nih.govresearchgate.netacs.org In the context of this compound, the pyrrolidine ring presents several C-H bonds that could potentially be functionalized. Achieving regioselectivity and chemoselectivity in such transformations is a significant challenge.

The use of directing groups is a common strategy to control the site of C-H activation. acs.org An amide or a similar functional group installed on the pyrrolidine nitrogen can direct a transition metal catalyst to a specific C-H bond, typically in a proximate position. For a this compound scaffold, this could enable functionalization at the C2 or C5 positions of the pyrrolidine ring.

For instance, a study on the palladium-catalyzed C(sp³)–H arylation of N-Cbz protected piperidine demonstrated deuterium incorporation at positions β to the directing group, highlighting the feasibility of such selective transformations. acs.org A similar strategy could be envisioned for the this compound scaffold, where an appropriate N-directing group could facilitate selective C-H functionalization, leaving the cyclopropylmethoxy group untouched.

The following table outlines a conceptual approach to the chemoselective C-H functionalization of a this compound derivative based on established methodologies.

| Transformation | Conceptual Substrate | Reagents and Conditions | Conceptual Product | Key Principle |

| C-H Arylation | N-(Directing Group)-3-(cyclopropylmethoxy)pyrrolidine | Pd(OAc)₂, Aryl halide, Base | N-(Direct-ing Group)-C-Aryl-3-(cyclopropyl-methoxy)pyrrolidine | Directing group-mediated C-H activation |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Pyrrolidine (B122466) Ring Conformation and Stereochemistry on Bioactivity

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its structural and chemical properties. frontiersin.org Unlike rigid aromatic rings, the pyrrolidine nucleus is characterized by a non-planar, puckered conformation. This conformational flexibility can be controlled and fine-tuned by the strategic placement of substituents. nih.gov Inductive and stereoelectronic factors arising from substituents influence the ring's pucker, which in turn can significantly impact the compound's pharmacological efficacy by determining the spatial orientation of its functional groups. nih.gov

Significance of Substitution Patterns on the Pyrrolidine Nucleus

The biological activity of pyrrolidine derivatives is highly sensitive to the substitution pattern on the heterocyclic core. frontiersin.org Alterations at different positions (N1, C2, C3, C4) can modulate potency, selectivity, and pharmacokinetic properties.

N1-Substitution: The pyrrolidine nitrogen is a secondary amine, conferring basicity and acting as a hydrogen bond acceptor. nih.gov It is a common site for modification, with a large percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov N-alkylation or N-acylation can alter a compound's lipophilicity, basicity, and ability to cross cell membranes, and can introduce new interactions with a target receptor.

C3-Substitution: As seen in 3-(Cyclopropylmethoxy)pyrrolidine, substitution at the C3 position directly impacts the molecule's stereochemical profile. Research on other pyrrolidine scaffolds has shown that C3-substituents can be crucial for activity. For example, in a series of pyrrolidine-2,5-diones, the nature of the C3-substituent was found to be a strong determinant of anticonvulsant activity. nih.gov The size, polarity, and hydrogen-bonding capacity of the C3-substituent dictate its interaction with specific sub-pockets within the receptor.

C4-Substitution: Substituents at the C4 position are known to have a pronounced effect on the ring's puckering. nih.gov For instance, the introduction of an electron-withdrawing group like fluorine at C4 can favor a specific envelope conformation (C4-exo or C4-endo), thereby locking the molecule into a more bioactive shape. nih.gov

The interplay between substituents at different positions is also critical. A substituent at one position can influence the optimal choice for another to achieve the desired biological effect.

Role of the Cyclopropylmethoxy Moiety in Receptor/Enzyme Binding and Selectivity

The cyclopropylmethoxy group is a key feature of the title compound, contributing to its binding affinity and selectivity through several mechanisms.

Conformational Rigidity: The introduction of a cyclopropane (B1198618) ring restricts the conformational freedom of the attached methoxy (B1213986) group compared to a more flexible alkyl chain. researchgate.net This pre-organization of the ligand into a specific conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. researchgate.net

Metabolic Stability: The replacement of a simple alkyl or methoxy group with a cyclopropyl (B3062369) or cyclopropylmethoxy group can block sites of metabolic oxidation. This can lead to improved metabolic stability and a longer half-life in vivo. cambridgemedchemconsulting.com

Bioisosterism: The cyclopropyl group can be considered a bioisostere of other small groups, such as a vinyl or isopropyl group. The cyclopropylmethoxy group can act as a bioisosteric replacement for larger or more flexible ether-containing side chains. nih.govcambridgemedchemconsulting.com This allows for the fine-tuning of a molecule's properties while maintaining or improving its primary biological activity. Studies on fentanyl analogs, for example, have shown that replacing a valeryl (pentyl) group with a cyclopropyl group can significantly alter receptor affinity and potency. nih.gov

Elucidation of Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For this compound, the key pharmacophoric features can be hypothesized as follows:

Hydrogen Bond Acceptor/Positive Ionizable Feature: The nitrogen atom of the pyrrolidine ring is a key feature. nih.gov At physiological pH, it can be protonated, acting as a positive ionizable center and forming ionic interactions. In its neutral state, the lone pair of electrons can act as a hydrogen bond acceptor. researchgate.net

Hydrophobic Feature: The cyclopropyl ring provides a distinct hydrophobic feature. nih.gov Its size and shape are critical for fitting into a complementary hydrophobic cavity in the target protein.

Hydrogen Bond Acceptor (Ether): The oxygen atom of the cyclopropylmethoxy group can also serve as a hydrogen bond acceptor, providing an additional interaction point with the receptor.

Three-Dimensional Arrangement: The precise spatial relationship between the pyrrolidine nitrogen, the C3 stereocenter, and the distal part of the cyclopropyl group defines the three-dimensional pharmacophore. The distance and angle between these features are crucial for correct alignment within the binding site.

The combination of a basic center, a hydrophobic moiety, and a hydrogen bond acceptor within a conformationally constrained framework makes this scaffold a versatile starting point for ligand design.

Computational Approaches in SAR Analysis and Drug Design

Computational chemistry provides powerful tools to understand and predict the SAR of compounds like this compound.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netdrugdesign.org For derivatives of this compound, docking studies can:

Predict Binding Poses: Identify the most likely conformation of the ligand within the receptor's active site.

Identify Key Interactions: Visualize and quantify interactions such as hydrogen bonds between the pyrrolidine nitrogen and receptor residues, or hydrophobic packing of the cyclopropyl group. nih.gov

Estimate Binding Affinity: Calculate a "docking score," which is an estimation of the binding free energy. This allows for the ranking of different analogs and prioritization of compounds for synthesis. princeton.edu

For instance, a docking study might reveal that the (R)-enantiomer fits better into a hydrophobic pocket and forms a crucial hydrogen bond that the (S)-enantiomer cannot, thus explaining a difference in observed activity.

Table 1: Representative Molecular Docking Results for Hypothetical Analogs

| Compound ID | Modification on Pyrrolidine Ring | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | None (Parent Compound) | -8.5 | H-bond with Ser123; Hydrophobic contact with Phe234 |

| 2 | N-Methyl | -8.8 | H-bond with Ser123; Hydrophobic contact with Phe234, Met235 |

| 3 | N-Ethyl | -8.2 | Steric clash with Tyr98 |

| 4 | 4-Fluoro (cis) | -9.1 | Enhanced hydrophobic interaction; H-bond with Ser123 |

| 5 | 4-Hydroxy (trans) | -7.9 | Potential unfavorable polar interaction in hydrophobic pocket |

This data is illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A 3D-QSAR model, for example, can be built for a series of this compound analogs. nih.gov

The process involves:

Data Set: A series of analogs with measured biological activities (e.g., IC₅₀ or Kᵢ values) is required.

Molecular Descriptors: For each molecule, various physicochemical properties (descriptors) are calculated, such as lipophilicity (logP), electronic properties, and steric parameters.

Model Generation: A mathematical model is created that correlates the descriptors with the biological activity. Partial least squares (PLS) is a common statistical method used. nih.gov

Validation: The model's predictive power is tested using an external set of compounds or through cross-validation techniques. Statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (Q²) are used to assess the model's quality. drugdesign.org

A resulting QSAR model can be visualized as a 3D map, showing regions where certain properties (e.g., hydrophobicity, positive charge) are predicted to increase or decrease activity. This provides a powerful guide for designing new, more potent molecules.

Table 2: Example of a 3D-QSAR Model Summary

| Model Parameter | Value | Interpretation |

| Q² | 0.65 | Good predictive ability of the model. |

| r² | 0.92 | Strong correlation between predicted and observed activity. |

| Number of PLS Components | 4 | Optimal number of latent variables used to build the model. |

| F-value | 125.6 | High statistical significance of the model. |

This data is illustrative and does not represent a specific experimental model.

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful computational method for providing deep, molecular-level insights into chemical reactions and conformational preferences, which are critical for ligand design and understanding structure-activity relationships (SAR). mdpi.comnih.gov By calculating the electronic structure of molecules, DFT can elucidate reaction mechanisms, predict the stability of various conformations, and identify the energetic barriers of reaction pathways. mdpi.comyoutube.com While specific DFT studies on "this compound" are not prevalent in public literature, the principles and applications of DFT can be understood through studies on its core components: the pyrrolidine ring and the cyclopropyl group.

DFT calculations are instrumental in exploring the potential energy surfaces of reactions involving pyrrolidine derivatives. For instance, studies on the stereoretentive formation of cyclobutanes from pyrrolidines have utilized DFT to unveil the reaction mechanism. acs.org These calculations have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, leading to an open-shell singlet 1,4-biradical. acs.org The subsequent barrierless collapse of this biradical explains the high stereoretentivity of the product. acs.org Furthermore, DFT has been used to correlate the dihedral angle in the 1,1-diazene intermediate with the activation energy for nitrogen extrusion, providing a rational basis for designing new cyclobutane (B1203170) syntheses. acs.org

Similarly, DFT has been applied to understand the mechanisms of reactions involving the cyclopropyl group. For example, in the phosphine-catalyzed ring-opening reaction of cyclopropyl ketones, DFT calculations have been employed to map out multiple reaction pathways. rsc.org These studies have identified the most favorable pathway, which includes nucleophilic substitution to open the three-membered ring, followed by intramolecular Michael addition, proton transfer, and a Wittig reaction. rsc.org Such detailed mechanistic understanding is crucial for optimizing reaction conditions and predicting the chemoselectivity of reactions involving cyclopropyl moieties.

The following table provides examples of data obtained from DFT calculations on pyrrolidine and cyclopropyl derivatives, illustrating the types of quantitative insights that can be gained.

| System | DFT Functional/Basis Set | Calculated Property | Value | Significance | Reference |

| Pyrrolidine Derivative (for cyclobutane synthesis) | M06-2X-D3/6-311G(d,p) | Activation Energy (rds) for R = 2-Cl | 17.7 kcal/mol | Correlates calculated barrier with experimental yield. | acs.org |

| DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl ketone | SMD(DMSO)-M06-2X/6-31+G(d,p) | Activation Free Energy (ΔG‡) for nucleophilic attack | 33.9 kcal/mol | Elucidates the rate-determining step of the reaction. | acs.orgnih.gov |

| Pyrrolidine Enamines | Validated against explicitly correlated coupled cluster theory | Relative Electronic Energy (ΔE) | 0.6 - >1.8 kcal/mol | Determines the population of different conformers. | researchgate.net |

These examples demonstrate the utility of DFT in providing detailed, quantitative information about reaction mechanisms and conformational energetics. Such data is invaluable for the rational design of new ligands and for building a comprehensive understanding of their structure-activity relationships.

Future Directions and Advanced Research Perspectives

Exploration of Novel Therapeutic Targets for 3-(Cyclopropylmethoxy)pyrrolidine Scaffolds

The structural characteristics of this compound, particularly the 3-substituted pyrrolidine (B122466) core, suggest its potential to interact with a variety of biological targets. The exploration of these targets is a critical first step in defining the therapeutic utility of this scaffold.

Derivatives of the pyrrolidine ring are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular effects. nih.gov Research into 3-substituted pyrrolidines has identified their potential as ligands for crucial receptors in the central nervous system (CNS) and as inhibitors of key enzymes. Based on the activities of structurally related compounds, several therapeutic areas warrant investigation for this compound and its derivatives.

One promising area is in the treatment of infectious diseases, particularly HIV. The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells, and its antagonists have been successfully developed as antiretroviral therapies. nih.gov Notably, 1,3,4-trisubstituted pyrrolidine derivatives have been identified as potent CCR5 antagonists. nih.gov The this compound scaffold could serve as a foundational structure for novel CCR5 antagonists, with the cyclopropylmethoxy group potentially influencing binding affinity and pharmacokinetic properties.

Another significant avenue of research lies in metabolic disorders. A patent for pyrrolidine derivatives has highlighted their role as inhibitors of acetyl-CoA carboxylase(s) (ACC), enzymes crucial for fatty acid synthesis. google.com Inhibition of ACC is a validated strategy for the treatment of obesity and type-2 diabetes. google.com The unique substitution pattern of this compound could be leveraged to design novel and selective ACC inhibitors.

Furthermore, the pyrrolidine nucleus is a common feature in compounds targeting the central nervous system. For instance, certain pyrrolidine-2,5-dione derivatives have shown promise in the treatment of epilepsy. nih.gov The lipophilic nature of the cyclopropylmethoxy group may enhance blood-brain barrier penetration, making this scaffold a candidate for the development of new treatments for neurological and psychiatric disorders. The exploration of its activity on targets such as dopamine (B1211576) and serotonin (B10506) receptors, as well as various ion channels, could yield novel CNS-active agents.

The potential therapeutic applications are summarized in the table below:

| Potential Therapeutic Area | Specific Target/Mechanism | Rationale based on Structurally Related Compounds |

| Infectious Diseases (HIV) | CCR5 Antagonism | 1,3,4-trisubstituted pyrrolidines show potent CCR5 antagonist activity. nih.gov |

| Metabolic Disorders | Acetyl-CoA Carboxylase (ACC) Inhibition | Pyrrolidine derivatives have been patented as ACC inhibitors for obesity and type-2 diabetes. google.com |

| Central Nervous System Disorders | Modulation of Neurotransmitter Receptors/Ion Channels | The pyrrolidine scaffold is prevalent in CNS-active compounds, and the cyclopropylmethoxy group may improve BBB penetration. nih.gov |

| Inflammatory Diseases | Enzyme Inhibition (e.g., kinases, proteases) | Pyrrolidine derivatives have demonstrated anti-inflammatory properties through various mechanisms. nih.gov |

| Oncology | Enzyme Inhibition (e.g., HDACs, kinases) | Spiro[pyrrolidine-3,3′-oxindoles] have shown dual activity against HDAC2 and PHB2. nih.gov |

Development of Highly Selective and Potent Analogs

Once promising therapeutic targets are identified, the next logical step is the rational design and synthesis of analogs of this compound to optimize potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to enhance its interaction with the target while minimizing off-target effects. nih.gov

The development of highly selective analogs is crucial for reducing the potential for adverse effects. For the this compound scaffold, several positions on the pyrrolidine ring can be systematically modified. The nitrogen atom of the pyrrolidine ring, for example, can be substituted with a variety of functional groups to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which in turn can affect its pharmacokinetic profile and target engagement.

The stereochemistry of the pyrrolidine ring is another critical factor. The spatial orientation of the substituents can dramatically influence the biological activity of the molecule due to the specific three-dimensional nature of receptor binding pockets and enzyme active sites. nih.govnih.gov Synthesis of enantiomerically pure forms of this compound and its derivatives will be essential to elucidate the optimal stereoisomer for a given target.

The cyclopropylmethoxy group itself offers opportunities for modification. Altering the linker between the cyclopropyl (B3062369) group and the ether oxygen, or substituting the cyclopropyl ring, could lead to enhanced binding interactions. The unique electronic and conformational properties of the cyclopropyl group can be exploited to fine-tune the analog's properties. For instance, the introduction of a cyclopropylmethyl group on a different scaffold has led to the development of a potent and selective kappa opioid receptor agonist with reduced sedative effects. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

A deep understanding of how a drug candidate works at the molecular and cellular level is paramount for its successful development. For analogs derived from the this compound scaffold, detailed mechanistic investigations will be necessary to elucidate their mode of action.

At the molecular level, techniques such as X-ray crystallography and cryo-electron microscopy can be employed to determine the binding mode of the compound to its target protein. This provides a precise picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the compound's affinity and selectivity. This structural information is invaluable for further rational drug design.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies can be powerfully applied to the development of this compound-based therapeutics. AI and ML algorithms can analyze vast datasets to identify patterns that may not be apparent to human researchers, thereby accelerating the discovery process and reducing costs. pku.edu.cn

One key application of AI is in the generation of predictive pharmacophore models. pku.edu.cnnih.gov By analyzing a set of known active and inactive compounds, a machine learning model can identify the essential three-dimensional arrangement of chemical features required for biological activity. Such a model for a specific target, like CCR5, could be used to virtually screen large compound libraries to identify novel pyrrolidine-based structures with a high probability of being active. pku.edu.cnnih.gov

AI can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. By flagging compounds with predicted poor pharmacokinetic profiles or toxicity risks early in the discovery process, resources can be focused on the most promising candidates.

Furthermore, generative AI models can be used to design novel molecules from the ground up. By providing the model with a desired set of properties, such as high affinity for a target and good predicted ADME characteristics, the AI can generate new chemical structures, including novel pyrrolidine derivatives, that have never been synthesized before.

Collaborative and Interdisciplinary Research in Pyrrolidine Chemistry and Pharmacology

The journey of a drug from a concept to the clinic is a complex and resource-intensive process that necessitates a collaborative and interdisciplinary approach. The development of therapeutics based on the this compound scaffold will require the combined expertise of scientists from various disciplines.

Medicinal chemists will be responsible for the design and synthesis of novel analogs, while computational chemists will employ AI and molecular modeling to guide the design process. collaborativedrug.com Pharmacologists will conduct the biological evaluation of the new compounds, from in vitro assays to in vivo animal models. Experts in drug metabolism and pharmacokinetics (DMPK) will assess the ADME properties of the candidates to ensure they have the potential to become viable drugs.

Collaborations between academic research institutions and pharmaceutical companies can be particularly fruitful. Academic labs often excel at basic research and target validation, while pharmaceutical companies have the resources and expertise to conduct large-scale screening, lead optimization, and clinical development. collaborativedrug.com Open innovation models and public-private partnerships are becoming increasingly common and can help to de-risk and accelerate the development of new medicines. For a scaffold like this compound, which holds potential across multiple therapeutic areas, such collaborative efforts will be essential to fully realize its therapeutic promise.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(Cyclopropylmethoxy)pyrrolidine, and what are their key reaction conditions?

- Methodological Answer : A typical synthesis involves coupling cyclopropylmethanol with pyrrolidine derivatives. For example, propionic acid derivatives can be activated using thionyl chloride or other coupling agents, followed by reaction with pyrrolidine under reflux conditions. Cyclization steps may require catalysts like palladium (for cross-coupling) or bases such as NaOH in dichloromethane . Optimization of reaction time, temperature, and solvent polarity is critical to achieving high yields (>80%).

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and cyclopropane ring integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For unambiguous confirmation, SHELXL software is widely used for small-molecule refinement, particularly for resolving torsional angles in the pyrrolidine and cyclopropane moieties .

Q. What are the primary research applications of this compound in pharmacology?

- Methodological Answer : The compound serves as a key intermediate in drug discovery, particularly for:

- Anti-inflammatory Agents : Structural analogs (e.g., Catramilast) have been tested in atopic dermatitis models due to their PDE4 inhibitory activity .

- Neurological Targets : Pyrrolidine derivatives are explored for dopamine receptor modulation, requiring in vitro binding assays (e.g., radioligand displacement) to assess affinity .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Methodological Answer : Low yields often arise from steric hindrance at the pyrrolidine nitrogen or incomplete cyclopropane ring formation. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency.

- Protecting Groups : Temporary protection of reactive sites (e.g., tert-butyldimethylsilyl ethers) to direct coupling reactions .

- Catalytic Optimization : Screening Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling steps, as described in pyrrolo[2,3-b]pyridine syntheses .

Q. What analytical techniques resolve contradictions in stereochemical assignments of this compound analogs?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) can be resolved using:

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectroscopy.

- Dynamic NMR (DNMR) : Detects rotational barriers in cyclopropane-pyrrolidine systems.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable conformers, validated against experimental data .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents:

- Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the 4-position enhance metabolic stability but may reduce solubility.

- Electron-Donating Groups (EDGs) : Methoxy groups improve membrane permeability, as seen in analogs with anti-diabetic activity .

- In Silico Screening : Tools like molecular docking (AutoDock Vina) predict binding modes to targets like G-protein-coupled receptors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (mandatory due to irritant risks) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride byproducts) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。